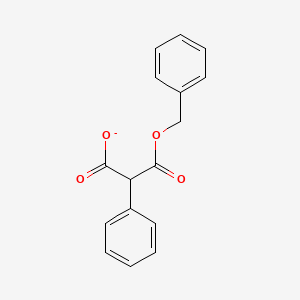

Monobenzyl 2-phenylmalonate

CAS No.:

Cat. No.: VC14346502

Molecular Formula: C16H13O4-

Molecular Weight: 269.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H13O4- |

|---|---|

| Molecular Weight | 269.27 g/mol |

| IUPAC Name | 3-oxo-2-phenyl-3-phenylmethoxypropanoate |

| Standard InChI | InChI=1S/C16H14O4/c17-15(18)14(13-9-5-2-6-10-13)16(19)20-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)/p-1 |

| Standard InChI Key | QSBAHMROFICXDC-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)C(=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Monobenzyl 2-phenylmalonate, systematically named 2-phenylpropanedioic acid hydrogen 1-phenylmethyl ester, features a malonic acid backbone substituted with a phenyl group at the α-position and a benzyl ester at one carboxyl group. Its IUPAC name reflects this structure: 3-(benzyloxy)-3-oxo-2-phenylpropanoic acid. Key synonyms include monobenzyl phenylmalonate and benzyl hydrogen phenylmalonate .

Structural Insights

-

Molecular Geometry: The molecule adopts a planar configuration at the malonic core, with steric hindrance between the benzyl and phenyl groups influencing reactivity.

-

Tautomerism: The free carboxyl group enables keto-enol tautomerism, though the keto form predominates under standard conditions .

Synthesis and Manufacturing Processes

Traditional Alkali Metal-Mediated Carbonation

The foundational synthesis route, detailed in US2881209A, involves:

-

Sodium Dispersion Reaction: Finely dispersed sodium (<25 µm) reacts with chlorobenzene in toluene at 25–30°C to form phenylsodium .

-

Metalation: Refluxing phenylsodium with toluene generates benzylsodium.

-

Carbonation: Controlled introduction of CO₂ at 30–60°C yields phenylmalonic acid disodium salt.

-

Esterification: Treating the acid with benzyl alcohol under acidic conditions produces the monoester .

Critical Parameters:

-

Particle size of sodium (<25 µm) ensures reaction efficiency.

Transition State Carbanion Method (CN103864610A)

A modern approach utilizes phenylacetate compounds and alkali metal-organic amine salts:

-

Carbanion Formation: Phenylacetate reacts with an alkali metal salt (e.g., NaHMDS) at -30–50°C to generate a carbanion intermediate.

-

CO₂ Insertion: Carbonic acid gas introduces the malonic carboxyl group.

-

Selective Esterification: Benzyl chloride or bromide selectively esters one carboxyl group .

Advantages:

Table 1: Synthesis Method Comparison

| Parameter | Alkali Metal Route | Carbanion Route |

|---|---|---|

| Yield | 60–70% | 85–90% |

| Reaction Time | 6–8 hours | 3–4 hours |

| Byproducts | Phenylacetic acid | <5% impurities |

| Scalability | Industrial-scale | Lab-scale optimized |

Physicochemical Properties

Thermal and Spectral Data

Solubility and Stability

-

Solubility: Miscible with polar aprotic solvents (DMF, DMSO); limited solubility in water (<0.1 g/L at 25°C).

-

Stability: Sensitive to alkaline conditions (risk of ester hydrolysis) and UV light (benzyl group degradation) .

Applications in Organic Synthesis

Asymmetric Catalysis

Monobenzyl 2-phenylmalonate serves as a chiral precursor in Rh-catalyzed hydrogenations, enabling enantioselective synthesis of β-amino acids .

Polymer Chemistry

The compound’s dual functionality facilitates its use in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume